4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide
Description
4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide is a sulfonamide derivative with a molecular formula of C₁₄H₁₇FN₂O₃S and a molecular weight of 312.36 g/mol . Its structure features:
- A 4-fluoro-2-methylbenzenesulfonamide core, which is characteristic of sulfonamide-based bioactive compounds.
- A 2-hydroxyethyl side chain substituted with a 1-methylpyrrole ring, contributing to its stereochemical complexity (complexity rating: 440) .
The compound is primarily used in research settings, with a typical purity of 95%, though its storage conditions and detailed pharmacological mechanisms remain under investigation .
Properties
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c1-10-8-11(15)5-6-14(10)21(19,20)16-9-13(18)12-4-3-7-17(12)2/h3-8,13,16,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFJRNVPPBXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives are widely explored for their antimicrobial, anticancer, and enzyme-inhibitory properties. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Pharmacological and Physicochemical Differences
Fluorine vs. Chlorine Substituents :
- Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity compared to chlorine, as seen in analogs like N-[(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide .
- Chlorine’s larger atomic size may increase steric hindrance, reducing target affinity.
Hydroxyethyl vs. Piperazine Moieties :
- The hydroxyethyl group in the target compound improves water solubility, whereas piperazine-containing analogs (e.g., 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide ) exhibit stronger basicity, enhancing interactions with acidic biological targets .
Pyrrole vs. Pyrazole Rings :
- Pyrrole’s aromaticity and electron-rich nature facilitate π-π stacking, whereas pyrazole’s dual nitrogen atoms (e.g., 4-Methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide ) enable stronger hydrogen bonding, altering biological selectivity .
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